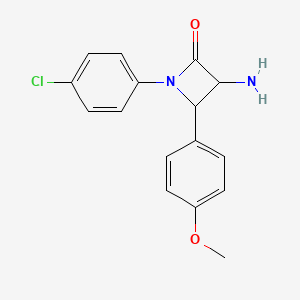

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one

Beschreibung

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by its azetidinone core, which is a four-membered lactam ring. The presence of amino, chlorophenyl, and methoxyphenyl substituents makes it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C16H15ClN2O2 |

|---|---|

Molekulargewicht |

302.75 g/mol |

IUPAC-Name |

3-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H15ClN2O2/c1-21-13-8-2-10(3-9-13)15-14(18)16(20)19(15)12-6-4-11(17)5-7-12/h2-9,14-15H,18H2,1H3 |

InChI-Schlüssel |

ZTVQYHBQBXNFJP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.

Formation of Schiff Base: The benzaldehyde reacts with an amine to form a Schiff base under mild acidic conditions.

Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azetidinone ring.

Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidinones.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Like other azetidinones, 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is explored in chemistry, biology, medicine, and industry.

- Chemistry The compound is used as a building block in the synthesis of complex molecules because its unique structure makes it a valuable intermediate in organic synthesis.

- Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties. Several studies focus on azetidinones as potential tubulin polymerization inhibitors and for their antiproliferative effects in cancer cells .

- Medicine The compound is investigated for potential therapeutic applications, including its use as a lead compound in drug discovery and development.

- Industry It is also used in the development of new materials and chemical processes.

Antimicrobial Properties

Some research indicates that 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one exhibits significant antimicrobial activity. The presence of chlorine and methoxy groups enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens.

Anticancer Properties

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is also explored for anticancer properties. Azetidinones are investigated as potential tubulin polymerization inhibitors and for their antiproliferative effects in breast cancer cells .

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-1-(4-fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one

- 3-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)azetidin-2-one

- 3-Amino-1-(4-methylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Uniqueness

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of amino, chlorophenyl, and methoxyphenyl substituents provides a distinct profile that can be advantageous in specific applications, such as drug design and materials science.

Biologische Aktivität

3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its unique structural features that include an amino group, a chlorophenyl substituent, and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C16H15ClN2O2

- Molecular Weight : 302.75 g/mol

- Structure : The presence of both chlorophenyl and methoxy groups contributes to its chemical stability and biological activity.

Anticancer Properties

Research indicates that 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one exhibits significant anticancer properties. Its mechanism of action appears to involve:

- Inhibition of Tubulin Polymerization : Similar to known agents like colchicine, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Pro-apoptotic Activity : The compound regulates the expression of pro-apoptotic proteins (e.g., BAX) and anti-apoptotic proteins (e.g., Bcl-2), promoting apoptosis in cancer cell lines .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Preliminary studies suggest it may possess moderate to strong activity against various bacterial strains, although specific data on its spectrum of activity remains limited .

Structure-Activity Relationship (SAR)

The structural features of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one are critical for its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group | Enhances interaction with biological targets |

| Chlorophenyl Substituent | Contributes to cytotoxic effects against cancer cells |

| Methoxyphenyl Group | Potentially increases lipophilicity and bioavailability |

Study 1: Anticancer Efficacy

In a recent study, derivatives of azetidinones were tested for their cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Study 2: Mechanistic Insights

Immunofluorescence staining in MCF-7 cells revealed that the compound induces mitotic catastrophe by targeting tubulin. This was corroborated by molecular docking studies that identified interactions with the colchicine binding site on β-tubulin .

Study 3: Antimicrobial Testing

The antimicrobial efficacy of related azetidinone compounds was evaluated against Salmonella typhi and Bacillus subtilis, showing moderate activity. However, further research is needed to establish the full antimicrobial profile of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one .

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Role | Molar Ratio | Solvent | Purification Method | Yield |

|---|---|---|---|---|---|

| 4-Chlorophenyl imine | Substrate | 1.00 mmol | CHCl | Column chromatography | 78% |

| 4-Methoxyphenylacetic acid | Electrophilic component | 1.50 mmol | - | - | - |

| TsCl | Coupling agent | 1.50 mmol | - | - | - |

| EtN | Base | 2.50 mmol | - | - | - |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., β-lactam C=O stretch at ~1750 cm, NH bending at ~1600 cm) .

- NMR : H NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.4 ppm). C NMR resolves lactam carbonyl (~170 ppm) and quaternary carbons .

- X-ray Crystallography : Resolves stereochemistry, bond lengths, and dihedral angles (e.g., β-lactam ring planarity deviation <0.016 Å) .

Advanced: How does X-ray crystallography resolve structural ambiguities in this β-lactam derivative?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL-97 for refinement) confirms:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2/n | |

| Dihedral angle (β-lactam vs. chlorophenyl) | 53.07° | |

| C–H···O bond length | 2.30 Å |

Advanced: How do substituents (chlorophenyl, methoxyphenyl) influence biological activity?

Methodological Answer:

- Chlorophenyl : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

- Methoxyphenyl : Improves solubility and modulates electronic effects on the β-lactam ring, potentially altering enzyme binding (e.g., penicillin-binding proteins) .

Comparative studies with analogs (e.g., nitro- or hydroxyl-substituted derivatives) reveal substituent-dependent activity against bacterial strains (MIC values: 2–16 µg/mL) .

Basic: How is purity validated post-synthesis?

Methodological Answer:

- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 62.1% vs. 62.0%; H: 4.0% vs. 4.1%) .

- HPLC : Retention time consistency (e.g., C18 column, 70:30 acetonitrile/water, RT = 8.2 min) .

- Melting Point : Sharp range (415–417 K) confirms crystallinity .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Q. Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| LogP (lipophilicity) | 2.8 |

| H-bond acceptors | 4 |

| H-bond donors | 1 |

| CYP3A4 substrate | Yes |

Advanced: How do crystal packing interactions affect stability?

Methodological Answer:

Intermolecular C–H···O hydrogen bonds (2.30 Å) and π-π stacking (3.65 Å) between methoxyphenyl rings reduce lattice energy, enhancing thermal stability (decomposition >500 K). Weak C–H···C interactions (3.10 Å) further stabilize the supramolecular architecture .

Basic: What are the key structural insights from crystallography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.